

# physical and chemical properties of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

**Cat. No.:** B1469434

[Get Quote](#)

## An In-depth Technical Guide to Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

### Introduction: The Strategic Value of a Quaternary Piperidine Scaffold

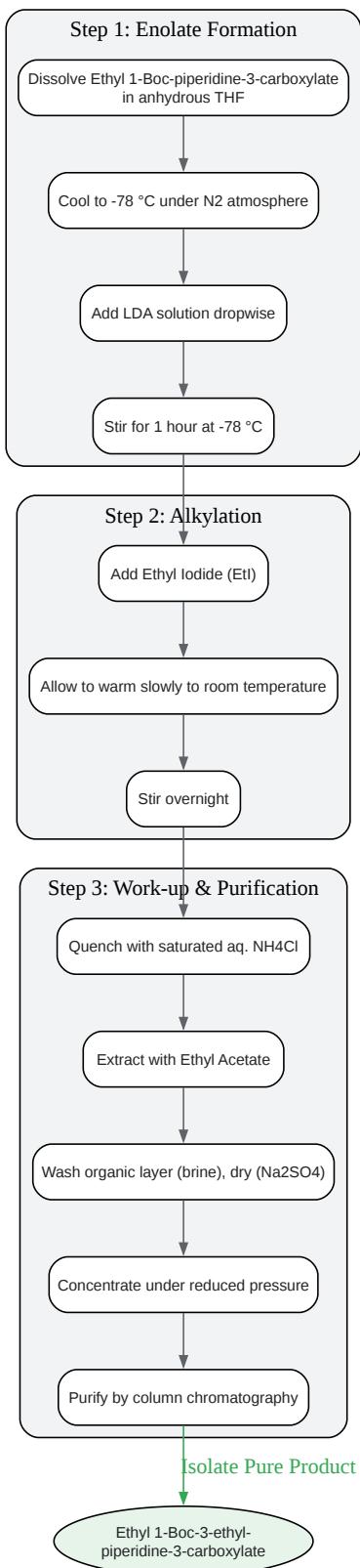
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework frequently found in approved drugs and bioactive natural products.<sup>[1][2]</sup> Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate** (CAS No. 1178882-02-4).

The defining feature of this molecule is the quaternary stereocenter at the C3 position, bearing both an ethyl and an ethyl carboxylate group. This substitution pattern imparts significant conformational rigidity and provides a unique vector for molecular elaboration. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester moiety offers orthogonal handles for selective chemical modification.<sup>[3]</sup> As such, this compound is not merely a simple building block but a sophisticated intermediate designed for constructing complex molecular architectures, particularly in the fields of neurology, oncology, and antiviral research.  
[3]

This document provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis, an analysis of its chemical reactivity, and insights into its application in drug discovery.

## Physicochemical and Structural Properties

The core structure consists of a piperidine ring protected at the nitrogen atom by a Boc group. The C3 position is fully substituted with an ethyl group and an ethoxycarbonyl group.


| Property          | Value                                                                                                                                             | Source(s)                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 1178882-02-4                                                                                                                                      | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>27</sub> NO <sub>4</sub>                                                                                                   | <a href="#">[3]</a>                     |
| Molecular Weight  | 285.38 g/mol                                                                                                                                      | <a href="#">[3]</a>                     |
| Appearance        | White powder                                                                                                                                      | <a href="#">[4]</a>                     |
| Purity            | ≥95% - 99% (Typical commercial specification)                                                                                                     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Storage           | Store at room temperature in a dry, sealed container.                                                                                             | <a href="#">[3]</a> <a href="#">[4]</a> |
| Solubility        | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low water solubility is expected.                        | Inferred                                |
| Melting Point     | Data not publicly available.<br>The related precursor, Ethyl 1-Boc-piperidine-3-carboxylate, has a melting point of 31-35 °C. <a href="#">[6]</a> |                                         |
| Boiling Point     | Data not publicly available.<br>The related precursor has a boiling point of 95 °C at 0.5 mmHg. <a href="#">[6]</a>                               | <a href="#">[6]</a>                     |
| Density           | Data not publicly available.<br>The related precursor has a predicted density of ~1.077 g/cm <sup>3</sup> . <a href="#">[6]</a>                   | <a href="#">[6]</a>                     |

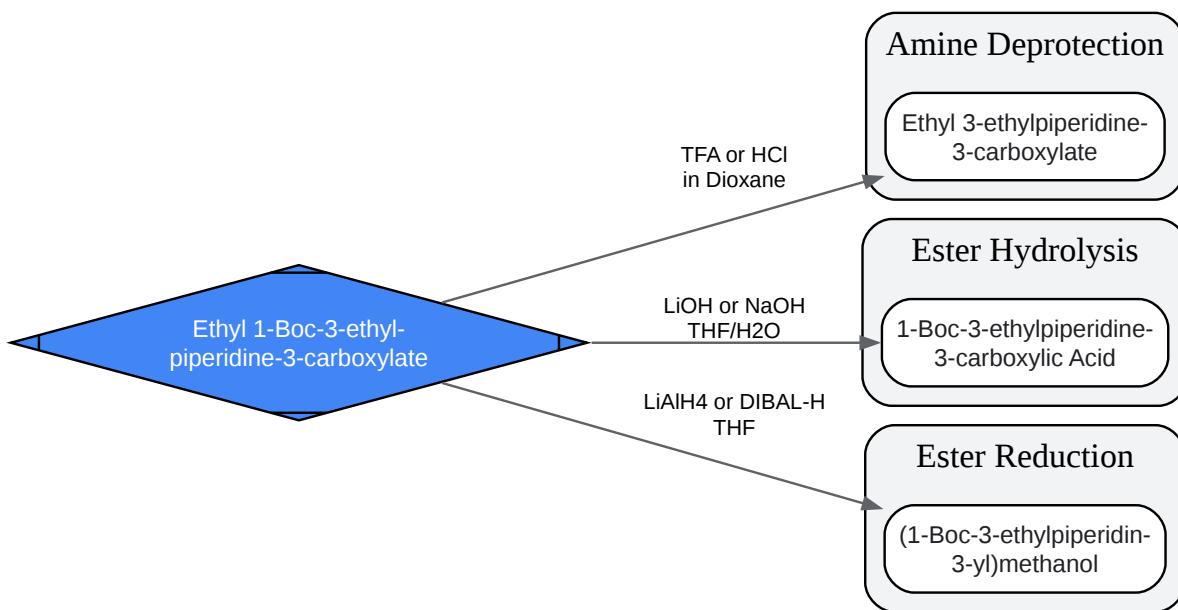
## Synthesis Protocol: Creation of the C3 Quaternary Center

The synthesis of **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate** is most logically achieved through the  $\alpha$ -alkylation of its des-ethyl precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This transformation hinges on the generation of an enolate at the C3 position, followed by its reaction with an ethylating agent.

**Expertise & Causality:** The choice of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is critical. A weaker base may not achieve complete deprotonation, leading to side reactions and lower yields. LDA's steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control of the enolate formation and to minimize degradation.

## Experimental Workflow: $\alpha$ -Ethylation

[Click to download full resolution via product page](#)


Caption: Proposed synthetic workflow for **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate**.

## Detailed Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in the THF.
- Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is typically indicated by a color change.
- Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
- Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
- Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo.
- Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure title compound.

## Chemical Reactivity and Strategic Derivatization

The true utility of this building block lies in the selective manipulation of its functional groups. The Boc-group and the ethyl ester offer two distinct points for modification, enabling the synthesis of a diverse library of compounds from a single intermediate.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

## Boc Group Deprotection (Amine Liberation)

The Boc group is a robust protecting group stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.<sup>[7]</sup> This is the most common and critical step to enable further functionalization at the nitrogen atom.

- Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane at room temperature efficiently removes the Boc group.
- Significance: The resulting secondary amine is a key nucleophile. It can be subjected to N-alkylation, N-arylation, acylation, reductive amination, or sulfonylation to install diverse substituents crucial for modulating a compound's pharmacokinetic (ADME) and pharmacodynamic (target binding) properties.

## Ethyl Ester Hydrolysis (Carboxylic Acid Formation)

The ethyl ester can be saponified to the corresponding carboxylic acid under basic conditions.

- Protocol: Stirring the compound with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water provides the carboxylate salt, which upon acidic workup yields the carboxylic acid.
- Significance: The generated carboxylic acid is a versatile functional group. It is a precursor for forming amides via coupling reactions (e.g., with HATU or EDC), which is one of the most common linkages in pharmaceutical compounds.<sup>[8]</sup> It can also be used to form new esters or be reduced.

## Ethyl Ester Reduction (Primary Alcohol Formation)

The ester can be reduced to a primary alcohol using powerful hydride-based reducing agents.

- Protocol: Treatment with lithium aluminum hydride (LiAlH<sub>4</sub>) or diisobutylaluminium hydride (DIBAL-H) in an ethereal solvent like THF at low temperatures will reduce the ester to the corresponding primary alcohol.
- Significance: The resulting hydroxymethyl group can be used as a handle for further reactions, such as ether formation, oxidation to an aldehyde, or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate** is not widely published, its hazard profile can be reasonably extrapolated from structurally similar compounds like Ethyl (R)-N-Boc-piperidine-3-carboxylate.<sup>[9]</sup>

- GHS Hazard Statements (Anticipated):
  - H302: Harmful if swallowed.<sup>[9]</sup>
  - H315: Causes skin irritation.<sup>[9]</sup>
  - H319: Causes serious eye irritation.<sup>[9]</sup>
  - H335: May cause respiratory irritation.<sup>[9]</sup>
- Precautionary Statements (Recommended):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[9](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[9](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[9](#)]

**Self-Validating Protocol:** Always handle this chemical in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid measures and seek medical advice.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [xingweili.snnu.edu.cn](http://xingweili.snnu.edu.cn) [xingweili.snnu.edu.cn]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [[myskinrecipes.com](http://myskinrecipes.com)]
- 4. [jiuzhoua.lookchem.com](http://jiuzhoua.lookchem.com) [jiuzhoua.lookchem.com]
- 5. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | 1178882-02-4 [[chemicalbook.com](http://chemicalbook.com)]
- 6. [echemi.com](http://echemi.com) [echemi.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 9. (R)-N-Boc-哌啶-3-羧酸乙酯 95% | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1469434#physical-and-chemical-properties-of-ethyl-1-boc-3-ethylpiperidine-3-carboxylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)